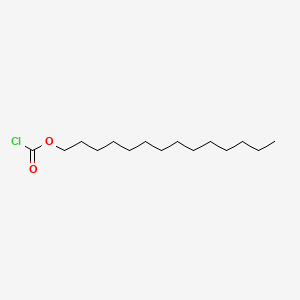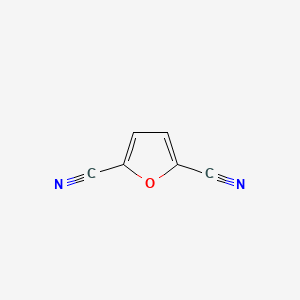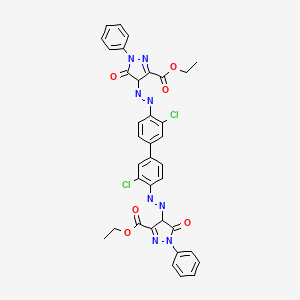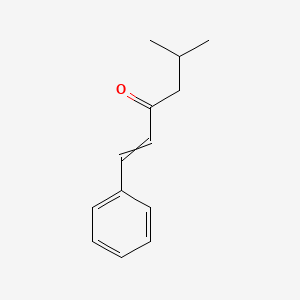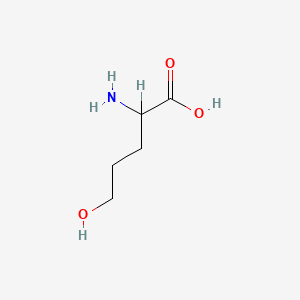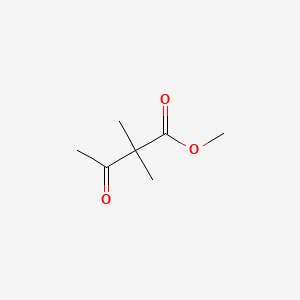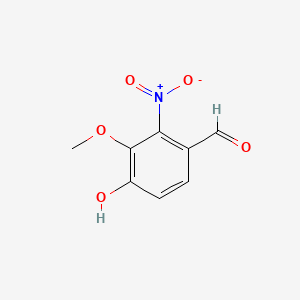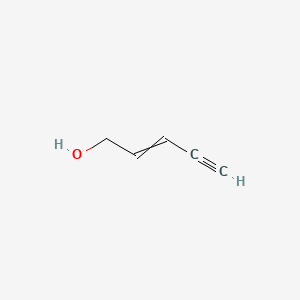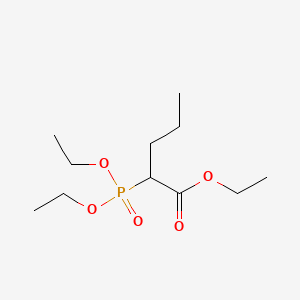![molecular formula C20H12KN2O4 B1582410 Dicarboxilato de potasio [2,2'-biquinolina]-4,4' CAS No. 63451-34-3](/img/structure/B1582410.png)
Dicarboxilato de potasio [2,2'-biquinolina]-4,4'
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt is a useful research compound. Its molecular formula is C20H12KN2O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ensayo de Cuantificación de Proteínas
El compuesto se utiliza ampliamente en el ensayo de ácido bicinconínico (BCA), que determina el nivel total de proteína en una solución. Detecta la presencia de iones cuprosos a través de una reacción colorimétrica que da como resultado una coloración púrpura mediante una reacción de biuret .
Determinación de los Extremos Reductores de Celulosa
Se ha utilizado para determinar la cantidad de extremos reductores de celulosa, medidos en micromoles por gramo de celulosa. Esta aplicación es significativa en el estudio de la estructura de la celulosa y su degradación enzimática .
Ligando en Reacciones de Oxidación Aeróbica
El compuesto sirve como ligando en la oxidación aeróbica de alcoholes (primarios, secundarios y bencílicos) cuando se utiliza con catalizadores de paladio. Esta es una reacción importante en la síntesis orgánica para la producción de diversos productos químicos .
Síntesis y Caracterización de Complejos de Cobre
Los investigadores han sintetizado complejos de cobre(I) que contienen el ligando dipotásico de ácido 2,2'-bicinconínico. Estos complejos se caracterizan mediante análisis elemental, espectroscopia de RMN y UV-vis, y electroquímica .
Mecanismo De Acción
Target of Action
Potassium [2,2’-biquinoline]-4,4’-dicarboxylate, also known as 2,2’-Bicinchoninic acid dipotassium salt or [2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt, is a complex compound. It’s known that biquinoline compounds can form conjugate systems with various metals, and they are widely used in the detection and determination of trace metals .
Mode of Action
It’s known that 2,2’-biquinoline can interact with copper ions to produce a purple color, making it a highly selective reagent for copper detection .
Biochemical Pathways
Potassium is a critical macronutrient in crops, and deficiency in potassium has substantial effects on crop growth . Potassium is involved in maintaining intracellular fluid volume and transmembrane electrochemical gradients .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug molecule is crucial for understanding its behavior within the body .
Result of Action
Potassium is known to play a vital role in various physiological and biochemical processes in cells and organs like carbohydrate metabolism, photosynthesis, protein synthesis, enzyme activation, and stomatal movements .
Action Environment
It’s known that the environment can significantly impact the action of potassium in plants .
Propiedades
Número CAS |
63451-34-3 |
|---|---|
Fórmula molecular |
C20H12KN2O4 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |
Clave InChI |
BGPXYISLRYJUOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[K] |
Key on ui other cas no. |
63451-34-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BQC contribute to catalytic activity in aqueous solutions?
A1: BQC acts as a ligand, forming water-soluble complexes with metal ions like copper [] and iridium []. This solubility is crucial for catalysis in aqueous environments. For instance, BQC enhances the catalytic activity of CuCl2 in the oxidation of alkylarenes with tert-Butyl hydroperoxide []. Similarly, it boosts the efficiency of [Ir(COD)Cl]2 in Oppenauer-type oxidation of secondary alcohols []. The enhanced solubility of the metal complexes in water, facilitated by BQC, plays a crucial role in these reactions.
Q2: Are there specific structural features of BQC that contribute to its effectiveness as a ligand?
A2: Yes, the structure of BQC is key to its function. The two carboxylate groups, present as potassium salts, enhance water solubility. Furthermore, the biquinoline nitrogen atoms act as strong coordinating sites for metal ions [, ]. This coordination forms the basis for the formation of catalytically active metal complexes.
Q3: Beyond oxidation reactions, what other applications of BQC-metal complexes are being explored?
A3: BQC-metal complexes show promise in a variety of applications. For instance, a Cu(i) complex with BQC exhibits red light absorption and a unique color-changing property upon freezing and melting, highlighting its potential in material science []. This diversity in applications stems from BQC's ability to modulate the properties of metal ions in solution.
Q4: Are there any environmental benefits to using BQC in catalytic systems?
A4: Yes, employing BQC can contribute to greener chemical processes. The use of BQC-CuCl2 system allows for the oxidation of benzylic compounds to occur in an organic solvent-free environment []. This reduces waste and minimizes the use of potentially harmful organic solvents, aligning with the principles of green chemistry.
Q5: What future research directions are anticipated for BQC and its derivatives?
A5: Further research could explore the use of BQC with a wider range of metal ions to discover novel catalytic activities. Modifying the BQC structure itself might further enhance its solubility, stability, and fine-tune its interaction with specific metals, paving the way for tailored catalytic systems. Additionally, exploring the photophysical properties of BQC-metal complexes, especially in the context of deep-red emitting iridium complexes [], could open doors for new applications in areas like photodynamic therapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


